molecular formula C15H18N6O2S B2825192 N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}pyrazine-2-carboxamide CAS No. 1105202-94-5

N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}pyrazine-2-carboxamide

Cat. No.: B2825192
CAS No.: 1105202-94-5
M. Wt: 346.41
InChI Key: FQOHMHRXSGWNTG-UHFFFAOYSA-N
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Description

N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}pyrazine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core and a pyrazine-2-carboxamide moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}pyrazine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a thieno[3,4-c]pyrazole derivative with a pyrazine-2-carboxylic acid derivative under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent, such as EDCI or DCC, and a base, such as triethylamine, to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This could include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein-ligand interactions.

    Medicine: The compound may exhibit pharmacological activity, such as anti-inflammatory or anticancer properties, which could be explored for therapeutic applications.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}pyrazine-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(propylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}pyrazine-2-carboxamide
  • This compound

Uniqueness

Compared to other similar compounds, this compound stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced biological activity or improved stability, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2S/c1-2-3-18-13(22)7-21-14(10-8-24-9-12(10)20-21)19-15(23)11-6-16-4-5-17-11/h4-6H,2-3,7-9H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOHMHRXSGWNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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